molecular formula C23H15F3O6 B14602772 4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid CAS No. 61204-10-2

4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid

Cat. No.: B14602772
CAS No.: 61204-10-2
M. Wt: 444.4 g/mol
InChI Key: DUOVAVVQXCSHMI-UHFFFAOYSA-N
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Description

4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is a complex organic compound characterized by the presence of three benzoic acid groups attached to a central trifluoroethane core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid typically involves the reaction of trifluoroethane derivatives with benzoic acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethane core can interact with various enzymes and proteins, altering their activity and function. The benzoic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a solvent and refrigerant.

    1,1,2-Trichloro-1,2,2-trifluoroethane: Used in similar applications but with different chemical properties.

    2,2,2-Trifluoroethanol: A simpler compound with applications in organic synthesis.

Uniqueness

4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid is unique due to its combination of a trifluoroethane core with three benzoic acid groups, providing a distinct set of chemical and physical properties that are not found in simpler compounds.

This detailed article provides a comprehensive overview of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61204-10-2

Molecular Formula

C23H15F3O6

Molecular Weight

444.4 g/mol

IUPAC Name

4-[1,1-bis(4-carboxyphenyl)-2,2,2-trifluoroethyl]benzoic acid

InChI

InChI=1S/C23H15F3O6/c24-23(25,26)22(16-7-1-13(2-8-16)19(27)28,17-9-3-14(4-10-17)20(29)30)18-11-5-15(6-12-18)21(31)32/h1-12H,(H,27,28)(H,29,30)(H,31,32)

InChI Key

DUOVAVVQXCSHMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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